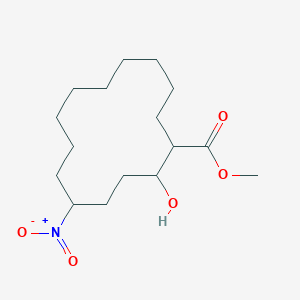
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. This particular compound is notable for its unique structure, which includes a cyclotetradecane ring, a carboxylic acid group, a hydroxyl group, and a nitro group, all esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester can be achieved through several methods. One common approach involves the nitration of cyclotetradecanecarboxylic acid, followed by esterification with methanol. The nitration process typically requires the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases are typical reagents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition processes.
Comparison with Similar Compounds
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester can be compared with other similar compounds, such as:
Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester: Similar ester structure but different ring size and substituents.
Nitrobenzoic acid derivatives: Similar nitro group but different aromatic structure.
Hydroxycarboxylic acid esters: Similar ester and hydroxyl groups but different carbon chain length and ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113734-66-0 |
|---|---|
Molecular Formula |
C16H29NO5 |
Molecular Weight |
315.40 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-nitrocyclotetradecane-1-carboxylate |
InChI |
InChI=1S/C16H29NO5/c1-22-16(19)14-10-8-6-4-2-3-5-7-9-13(17(20)21)11-12-15(14)18/h13-15,18H,2-12H2,1H3 |
InChI Key |
ADSBEYPIIMAOPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCCCCCC(CCC1O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
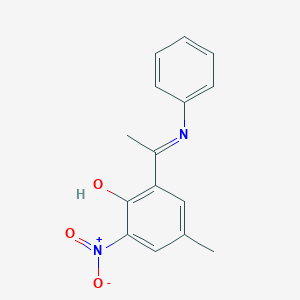

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
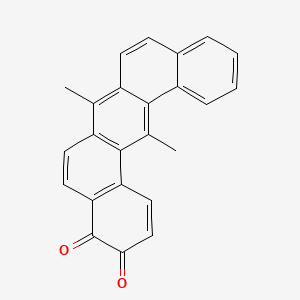
acetate](/img/structure/B14310976.png)
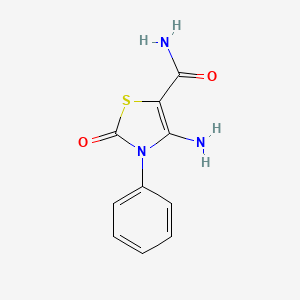
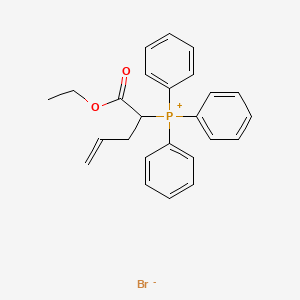
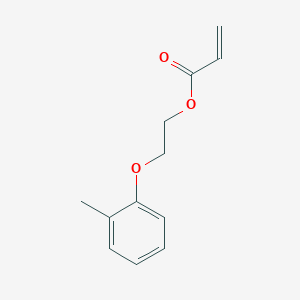
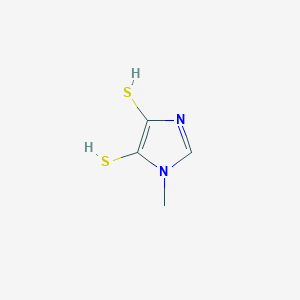
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
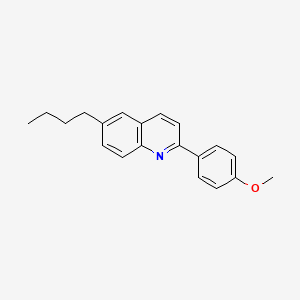
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
